molecular formula C10H14ClNO2 B1607024 4-Amino-2-phenylbutanoic acid hydrochloride CAS No. 66859-48-1

4-Amino-2-phenylbutanoic acid hydrochloride

Cat. No.: B1607024
CAS No.: 66859-48-1
M. Wt: 215.67 g/mol
InChI Key: ANXJUMSUOAYSNF-UHFFFAOYSA-N
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Description

4-Amino-2-phenylbutanoic acid hydrochloride is an organonitrogen compound . It is a derivative of butyric acid naturally produced by colonic bacteria fermentation .


Synthesis Analysis

The synthesis of (S)-2-Amino-4-phenylbutanoic acid hydrochloride has been reported in several studies . One method involves the use of racemic 5-[2-phenylethyl]-imidazolidine-2,4-dione as a substrate, combined with nonenantioselective hydantoinase and L-N-carbamoylase . Another approach involves the reductive amination of 2-oxo-4-phenylbutanoic acid .


Molecular Structure Analysis

The molecular formula of this compound is C10H14ClNO2 . The InChI code is 1S/C10H13NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that it is a derivative of butyric acid and may participate in reactions typical for carboxylic acids and amines .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 215.67 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The exact mass is 215.0713064 g/mol .

Scientific Research Applications

Derivative Synthesis and Chemical Reactivity

4-Amino-2-phenylbutanoic acid hydrochloride serves as a precursor in the synthesis of tetrazole-containing derivatives, leveraging the reactivity of its amino and carboxy terminal groups. This synthesis showcases its potential in creating novel compounds with significant yields, highlighting its versatility in chemical reactions (Putis, Shuvalova, & Ostrovskii, 2008).

Pharmacological Applications

The pharmacological interest in derivatives of this compound, such as Phenibut and Baclofen, underscores its significance in medical research. These derivatives exhibit high activity, emphasizing the compound's role in developing therapeutic agents with myorelaxant and analgesic properties (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Structural Analysis

The X-ray crystallographic analysis of 4-Amino-2-phenylbutanoic acid derivatives provides insights into their stereochemistry, aiding in the understanding of their biological activity and interaction with biological targets. This level of analysis is crucial for designing more effective therapeutic agents (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).

Biocatalysis and Synthesis of Amino Acids

Research demonstrates the utilization of this compound in the stereoselective synthesis of amino acids, illustrating its application in producing chiral building blocks essential for drug development and industrial applications. This approach highlights the integration of biocatalysis in synthesizing complex molecules (Hernández, Bujons, Joglar, Charnock, María, Fessner, & Clapés, 2017).

Quantum Computational and Spectroscopic Studies

Quantum computational and spectroscopic studies on this compound and its derivatives provide valuable data on molecular structure, vibrational spectra, and electronic properties. These studies offer insights into the compound's potential applications in material science and pharmacology, facilitating the design of novel materials and drugs with improved properties (Raajaraman, Sheela, & Muthu, 2019).

Safety and Hazards

4-Amino-2-phenylbutanoic acid hydrochloride is classified as having acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-Amino-2-phenylbutanoic acid hydrochloride is structurally related to the neurotransmitter γ-aminobutyric acid (GABA), and hence is a GABA analogue . It is thought to act as a GABA B receptor agonist, similarly to baclofen and γ-hydroxybutyrate (GHB) . At low concentrations, it mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .

Cellular Effects

This compound has been found to have various effects on cells. It is used to treat anxiety, insomnia, and for a variety of other indications . Side effects can include sedation, sleepiness, nausea, irritability, agitation, dizziness, euphoria, and sometimes headache .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with GABA B receptors . It is thought to act as an agonist at these receptors, similar to other GABA analogues like baclofen and γ-hydroxybutyrate (GHB) . At low concentrations, it mildly increases the concentration of dopamine in the brain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, some evidence suggests that continued use can lead to dependence and increased tolerance, which means an increasingly higher dose is needed for the same effect .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Overdose of this compound can produce marked central nervous system depression including unconsciousness .

Metabolic Pathways

It is known that it is well-absorbed and largely (63%) excreted in the urine unchanged .

Properties

IUPAC Name

4-amino-2-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-7-6-9(10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXJUMSUOAYSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50985474
Record name 4-Amino-2-phenylbutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50985474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66859-48-1
Record name 4-Amino-2-phenylbutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50985474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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